

techniques for drying and purifying trans-1,2-dichloroethylene

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Compound of Interest

Compound Name: *trans-1,2-Dichloroethylene*

Cat. No.: B151667

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Technical Support Center: trans-1,2-Dichloroethylene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **trans-1,2-dichloroethylene**.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial **trans-1,2-dichloroethylene**?

A1: Commercial **trans-1,2-dichloroethylene** is often produced by the chlorination of acetylene or the dehydrochlorination of 1,1,2-trichloroethane.[1][2] As a result, it can contain several impurities, including its geometric isomer, cis-1,2-dichloroethylene, as well as other chlorinated hydrocarbons. Due to its sensitivity to air, moisture, and light, it may also contain acidic impurities (from decomposition, releasing hydrogen chloride) and peroxides.[1]

Q2: Which drying agent is most effective for removing water from **trans-1,2-dichloroethylene**?

A2: While specific quantitative data for **trans-1,2-dichloroethylene** is not readily available in the provided search results, data for other chlorinated solvents like dichloromethane can offer guidance. For halogenated hydrocarbons, molecular sieves (3Å or 4Å) are a highly effective option for achieving low residual water content.[3] Calcium sulfate (Drierite®) is also a very

efficient drying agent.[4] Anhydrous calcium chloride is a common and economical choice for preliminary drying, though it is less efficient than molecular sieves or calcium sulfate.[4]

Q3: How can I remove acidic impurities from my **trans-1,2-dichloroethylene**?

A3: Acidic impurities, such as HCl, can be removed by washing the solvent with a dilute solution of sodium carbonate or sodium bicarbonate in a separatory funnel. It is crucial to perform this operation carefully to avoid the buildup of pressure from any potential CO₂ evolution. After washing, the organic layer should be washed with water to remove any remaining base and then thoroughly dried.

Q4: My **trans-1,2-dichloroethylene** has been stored for a while. How do I test for and remove peroxides?

A4: Peroxide formation can be a concern for solvents exposed to air and light.[1] You can test for peroxides using commercially available test strips. If peroxides are present, they can be removed by passing the solvent through a column of activated basic alumina or by washing with a freshly prepared 5% aqueous solution of sodium metabisulfite or a ferrous sulfate solution.[5][6] Caution: Never distill a solvent that contains peroxides, as this can lead to an explosion.[7]

Q5: What is the best method to separate **trans-1,2-dichloroethylene** from its cis-isomer?

A5: Fractional distillation is the most effective laboratory method for separating trans- and cis-1,2-dichloroethylene due to their different boiling points (trans: 47.5 °C, cis: 60.3 °C).[8] A distillation column with high efficiency, such as a Vigreux or packed column, is necessary to achieve a good separation.

Troubleshooting Guides

Drying Issues

Problem	Possible Cause	Solution
Solvent is still wet after drying with anhydrous salts (e.g., CaCl_2 , MgSO_4).	Insufficient amount of drying agent used.	Add more drying agent in small portions until the newly added solid no longer clumps together.
Drying agent is no longer active.	Use fresh, unopened drying agent or regenerate the used agent according to standard procedures.	
Insufficient contact time.	Allow the solvent to stand over the drying agent for a longer period (e.g., overnight), with occasional swirling.	
Molecular sieves are not effectively drying the solvent.	Sieves are not properly activated.	Activate the molecular sieves by heating them in a furnace or with a heat gun under vacuum to remove adsorbed water. [9] [10] [11]
Incorrect pore size of molecular sieves.	For drying most common solvents, 3Å or 4Å molecular sieves are appropriate. 3Å is generally preferred as it excludes most organic molecules. [11]	

Purification Issues

Problem	Possible Cause	Solution
Poor separation of isomers during fractional distillation.	Inefficient distillation column.	Use a longer or more efficient packed distillation column (e.g., with Raschig rings or metal sponges).
Distillation rate is too fast.	Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.	
Unstable heat source.	Use a heating mantle with a variable transformer to ensure smooth and controlled boiling.	
Solvent turns yellow or develops an acidic odor after distillation.	Thermal decomposition.	Distill under reduced pressure to lower the boiling point and minimize decomposition. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of residual acidic impurities.	Pre-treat the solvent to remove acidic impurities before distillation by washing with a dilute base.	
Low recovery of purified solvent.	Leaks in the distillation apparatus.	Ensure all ground glass joints are properly sealed. Use a small amount of vacuum grease if necessary.
Hold-up in the distillation column.	For small-scale distillations, use a column with a smaller diameter to minimize the amount of liquid that remains in the column.	

Quantitative Data on Drying Agents

The following table provides a comparison of the efficiency of common drying agents for organic solvents. While not specific to **trans-1,2-dichloroethylene**, the data for dichloromethane offers a relevant comparison for a chlorinated solvent.

Drying Agent	Residual Water (ppm) in Dichloromethane	Capacity	Speed
Calcium Chloride (anhydrous)	~130	High	Slow
Magnesium Sulfate (anhydrous)	~100	High	Medium
Sodium Sulfate (anhydrous)	~150	Very High	Slow
Calcium Sulfate (Drierite®)	< 30	Low	Fast
Molecular Sieves (4Å)	< 10	Medium	Medium
Phosphorus Pentoxide	< 1	Low	Fast

Data is generalized from literature on solvent drying and should be used as a comparative guide.

Experimental Protocols

Protocol 1: Drying of trans-1,2-Dichloroethylene using Molecular Sieves

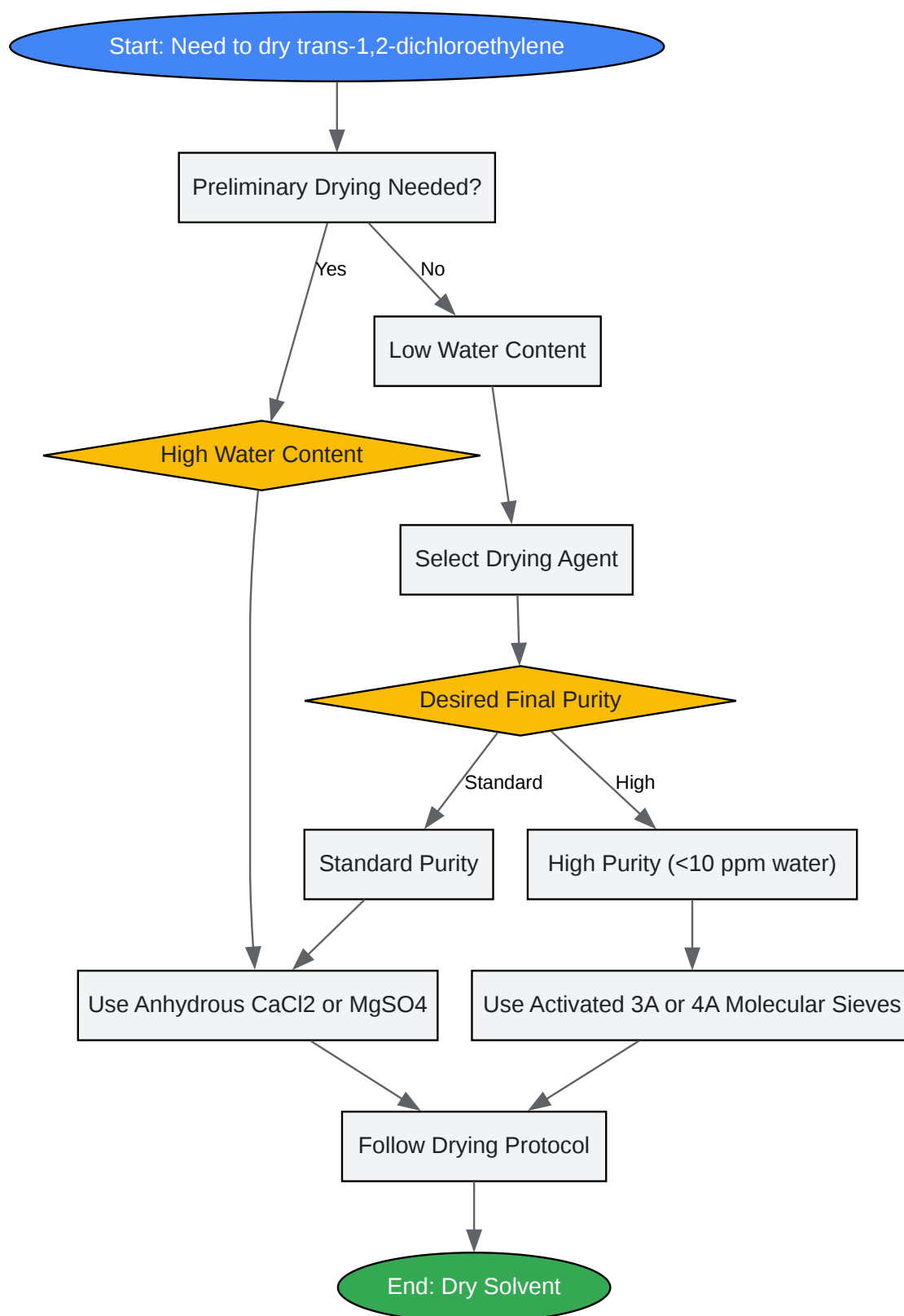
- Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 250-300 °C under vacuum for at least 3 hours.^[10] Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

- **Drying Procedure:** Add the activated molecular sieves (approximately 5-10% w/v) to the **trans-1,2-dichloroethylene** in a dry flask under an inert atmosphere.
- **Equilibration:** Stopper the flask and allow it to stand for at least 24 hours, with occasional swirling.
- **Separation:** Carefully decant or filter the dried solvent into a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Purification of trans-1,2-Dichloroethylene by Fractional Distillation

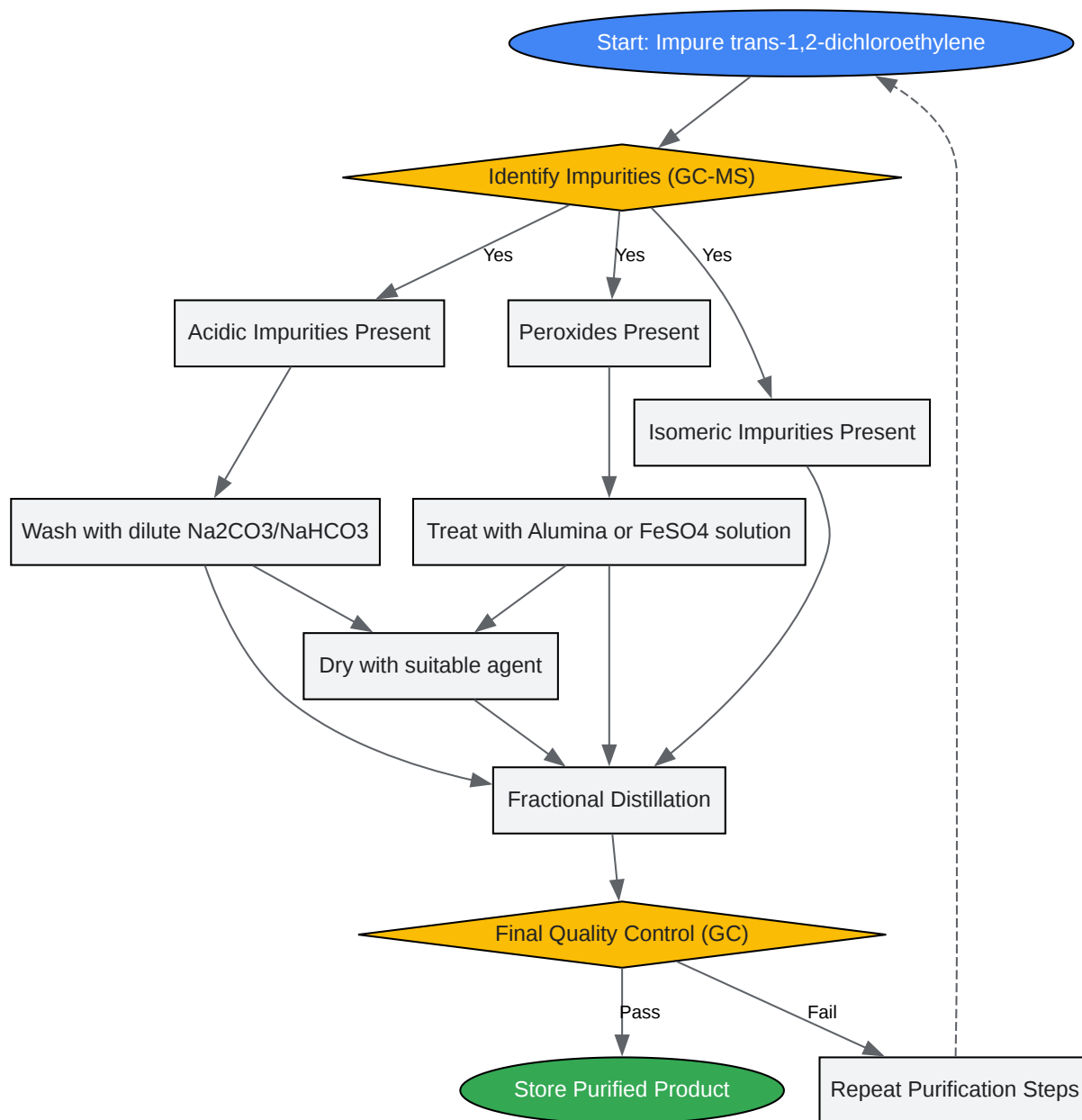
- **Pre-treatment:** If the solvent is suspected to contain acidic impurities, wash it with a 5% aqueous sodium carbonate solution, followed by a water wash. If peroxides are suspected, treat with a suitable agent (see FAQs). Dry the solvent over a suitable drying agent (e.g., anhydrous calcium chloride) before distillation.
- **Apparatus Setup:** Assemble a fractional distillation apparatus using a Vigreux or packed column. Ensure all joints are well-sealed.
- **Distillation:** Heat the flask containing the pre-treated and dried **trans-1,2-dichloroethylene**. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure **trans-1,2-dichloroethylene** (47.5 °C at atmospheric pressure).[8]
- **Quality Control:** Analyze the purity of the collected fraction using Gas Chromatography (GC) to confirm the absence of the cis-isomer and other impurities.[1][12]
- **Storage:** Store the purified solvent over activated molecular sieves in a tightly sealed container, protected from light, in a cool, dry place.

Visualizations



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Caption: Decision workflow for selecting a suitable drying agent.



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Caption: General workflow for the purification of **trans-1,2-dichloroethylene**.

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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Fact sheet: 1,2-dichloroethene (trans) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 相关内容暂不可用 [sigmaaldrich.com]
- 5. uwyo.edu [uwyo.edu]
- 6. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. cdn.who.int [cdn.who.int]
- 9. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 10. Molecular Sieve Drying [bio.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. EMSL | Services: trans-1,2-Dichloroethylene [emsl.com]
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